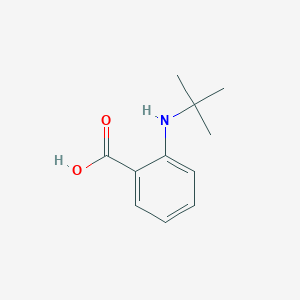

2-(Tert-butylamino)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61752-07-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(tert-butylamino)benzoic acid |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)12-9-7-5-4-6-8(9)10(13)14/h4-7,12H,1-3H3,(H,13,14) |

InChI Key |

QTXDNOCPQYMJCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butylamino Benzoic Acid and Its Precursors

Approaches to Constructing the N-Tert-butylamino Moiety at the Ortho Position

The direct introduction of a tert-butyl group onto the nitrogen atom of 2-aminobenzoic acid or the construction of the substituted ring system through coupling reactions are primary strategies for synthesizing the target compound. These methods must navigate significant steric hindrance and potential side reactions.

Direct N-Alkylation Strategies of 2-Aminobenzoic Acid

Direct N-alkylation of 2-aminobenzoic acid (anthranilic acid) with a tert-butyl halide, such as tert-butyl bromide, is a conceptually straightforward approach. However, this method is exceptionally challenging and generally not practical. The reaction is impeded by several factors:

Steric Hindrance: The tert-butyl group is one of the most sterically demanding alkyl groups. youtube.comyoutube.com Its bulk hinders the ability of the nucleophilic nitrogen atom of anthranilic acid to attack the tertiary carbon of the alkyl halide. Furthermore, the ortho-carboxylic acid group on the aniline (B41778) ring adds to the steric congestion around the reaction center. acs.orgrsc.org

Competing Elimination Reaction: Tertiary alkyl halides, like tert-butyl bromide, readily undergo elimination (E2 reaction) in the presence of a base to form an alkene (isobutylene). sciencemadness.org The amino group of anthranilic acid can act as a base, promoting this elimination pathway over the desired nucleophilic substitution (SN2). SN2 reactions on tertiary alkyl halides are generally not observed. sciencemadness.org

Overalkylation: While less of a concern given the steric factors, traditional N-alkylation methods can sometimes lead to the formation of quaternary ammonium (B1175870) salts, though this is highly unlikely in this specific case due to the extreme steric hindrance. nih.gov

Modern catalytic methods for N-alkylation, such as the use of alcohols as alkylating agents, have been developed for less hindered amino acids. nih.gov However, these methods are often not suitable for the synthesis of sterically congested tertiary amines like 2-(tert-butylamino)benzoic acid due to the inherent difficulty of the transformation. Consequently, direct alkylation is not a favored route for preparing this compound.

Utilization of Tert-butylamine (B42293) in Multicomponent Reactions to Form Benzoic Acid Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an alternative and efficient pathway.

The Passerini three-component reaction (P-3CR) is a well-established MCR that typically involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction can be ingeniously adapted to produce complex benzoic acid derivatives.

The general mechanism proceeds via the formation of a hydrogen-bonded intermediate between the carboxylic acid and the aldehyde, which increases the electrophilicity of the carbonyl carbon. The nucleophilic isocyanide then attacks the carbonyl, followed by an intramolecular acyl transfer to form the final product. wikipedia.orgorganic-chemistry.org

To synthesize a derivative of benzoic acid, a reactant containing both a benzoic acid moiety and a carbonyl group can be employed. A notable example is a domino reaction sequence involving 2-formylbenzoic acid, which can react with tert-butyl isocyanide and a second carboxylic acid. While a direct Passerini reaction involving 2-aminobenzoic acid itself is not the standard approach, a related strategy using a precursor like 2-formylbenzoic acid with tert-butyl isocyanide can construct the core structure. In a typical setup, the reaction of an aldehyde, a carboxylic acid, and tert-butyl isocyanide creates an α-acyloxy carboxamide. nih.govchegg.com

| Reactant Type | Example | Role in Reaction |

| Carbonyl Compound | 2-Formylbenzoic Acid | Provides the aldehyde functionality and the benzoic acid core. |

| Isocyanide | Tert-butyl isocyanide | Incorporates the N-tert-butyl group. |

| Carboxylic Acid | Acetic Acid (example) | Acts as the acid component in the P-3CR. |

In this variation, the isocyanide attacks the aldehyde of the 2-formylbenzoic acid, leading to a complex intermediate that ultimately yields a derivative retaining the benzoic acid structure with the newly formed N-tert-butylamide side chain.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent one of the most powerful and versatile methods for forming carbon-nitrogen bonds. wikipedia.org This reaction is highly suitable for coupling an aryl halide with an amine and can be applied to the synthesis of this compound by reacting a 2-halobenzoic acid (or its ester) with tert-butylamine.

The catalytic cycle for the Buchwald-Hartwig amination generally involves three main steps: wikipedia.org

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromobenzoic acid methyl ester) to form a palladium(II) species.

Amine Coordination and Deprotonation: The amine (tert-butylamine) coordinates to the palladium(II) complex, and a base deprotonates the amine to form a palladium amide complex.

Reductive Elimination: The final step is the reductive elimination of the N-arylated product, this compound ester, which regenerates the palladium(0) catalyst.

The success of coupling a sterically hindered substrate like a 2-halobenzoic acid with a bulky amine like tert-butylamine often relies on the use of specialized, sterically demanding phosphine (B1218219) ligands. These ligands facilitate the crucial reductive elimination step and prevent the formation of inactive catalyst species. nih.govnih.gov

| Component | Examples | Purpose |

| Aryl Halide | Methyl 2-bromobenzoate, Methyl 2-chlorobenzoate | The electrophilic coupling partner. Esters are often used to avoid side reactions with the acidic proton. |

| Amine | Tert-butylamine | The nucleophilic coupling partner. |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | The catalyst precursor. |

| Ligand | XPhos, t-BuXPhos, P(t-Bu)₃ | Bulky electron-rich phosphine ligands that stabilize the catalyst and promote the reaction. nih.govnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the formation of the palladium amide intermediate. |

| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous, non-protic solvents are typically used. |

This method provides a reliable and relatively high-yielding route to the desired product, overcoming the steric challenges that plague direct alkylation. nih.gov

Synthesis through Transformation of Related Benzoic Acid Derivatives

An alternative strategy involves starting with a pre-existing benzoic acid derivative and chemically transforming a functional group at the ortho position into the desired tert-butylamino group.

Reactions Involving Diazonium Salts of Aminobenzoic Acids

This pathway begins with 2-aminobenzoic acid (anthranilic acid) and utilizes its corresponding diazonium salt as a versatile intermediate. A direct reaction between the diazonium salt and tert-butylamine to form the target product is not a viable method. Instead, the diazonium group serves as an excellent leaving group (N₂) that can be replaced by other functionalities, which are then converted to the final amino group. libretexts.orglibretexts.org

The most logical sequence is a two-step transformation:

Diazotization and Sandmeyer Reaction: First, 2-aminobenzoic acid is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂) or tert-butyl nitrite (TBN), under acidic conditions to form the 2-carboxybenzenediazonium salt. researchgate.netnih.gov This highly reactive intermediate is typically generated in situ and immediately used. It can then undergo a copper-catalyzed Sandmeyer reaction to replace the diazonium group with a halide (e.g., -Br or -Cl). masterorganicchemistry.comyoutube.com This converts 2-aminobenzoic acid into a 2-halobenzoic acid.

| Reaction | Reagents | Product |

| Diazotization | 2-Aminobenzoic acid, NaNO₂, HBr (aq) | 2-Bromobenzoic acid |

| Sandmeyer (Bromo) | 2-Carboxybenzenediazonium salt, CuBr | 2-Bromobenzoic acid |

| Sandmeyer (Chloro) | 2-Carboxybenzenediazonium salt, CuCl | 2-Chlorobenzoic acid |

Palladium-Catalyzed Amination: The resulting 2-halobenzoic acid (or its ester) is then subjected to a Buchwald-Hartwig amination with tert-butylamine, as detailed in section 2.1.3, to furnish this compound.

This indirect, multi-step approach leverages the reliability of both diazonium salt chemistry and palladium-catalyzed cross-coupling to achieve the synthesis of the sterically congested target molecule.

Derivatization of Anthranilic Acid (2-Aminobenzoic Acid)

Anthranilic acid (2-aminobenzoic acid) serves as a versatile and economically viable precursor for the synthesis of numerous organic compounds, including this compound. ekb.eg The derivatization process involves the N-alkylation of the amino group. Several established methods in organic synthesis can be adapted for this purpose.

One common approach is the Ullmann Condensation , a copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of a 2-halobenzoic acid with tert-butylamine in the presence of a copper catalyst. ekb.egwikipedia.org The traditional Ullmann reaction often requires high temperatures and polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org Modern variations of this reaction may employ soluble copper catalysts with ligands to facilitate the coupling under milder conditions. wikipedia.orgmdpi.com

Another significant method is Reductive Amination . This process involves the reaction of an amine with a carbonyl compound, in this case, the reaction of anthranilic acid with a source of the tert-butyl group. A more direct approach for N-alkylation is the reductive amination of carboxylic acids. nih.gov This two-step, one-pot procedure can utilize a silane-mediated amidation followed by a zinc-catalyzed reduction of the resulting amide intermediate. nih.gov While direct reductive amination of aldehydes and ketones is a widely used method for synthesizing secondary amines, its application with carboxylic acids offers a powerful alternative. nih.govnih.govpearson.com

The table below summarizes the key synthetic methods for the derivatization of anthranilic acid.

| Synthetic Method | Reactants | Key Features | Typical Conditions |

| Ullmann Condensation | 2-Halobenzoic Acid, Tert-butylamine | Copper-catalyzed C-N bond formation. wikipedia.orgorganic-chemistry.org | High temperatures, polar solvents, copper catalyst. wikipedia.org |

| Reductive Amination | Anthranilic Acid, Tert-butyl source | Can proceed via an amide intermediate; various reducing agents can be used. nih.govnih.gov | Silane/Zinc catalyst systems, borohydride (B1222165) reagents. nih.govnih.gov |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and the nature of the reactants.

In Ullmann-type reactions , the choice of the copper catalyst and ligands is critical. The use of soluble copper catalysts supported by ligands such as diamines or phenanthroline can lead to improved yields and allow the reaction to proceed at lower temperatures compared to traditional copper powder. wikipedia.org The reactivity of the aryl halide also plays a role, with aryl iodides generally being more reactive than aryl bromides or chlorides. wikipedia.org The presence of an electron-withdrawing group on the aryl halide can also accelerate the coupling reaction. wikipedia.org

For reductive amination pathways, the selection of the reducing agent is paramount. Reagents like sodium triacetoxyborohydride (B8407120) (STAB) are often preferred for their selectivity and efficiency in reducing the imine intermediate. nih.gov The reaction solvent can also influence the rate, with dichloroethane (DCE) sometimes leading to faster reactions than tetrahydrofuran (B95107) (THF). researchgate.net The addition of an acid, such as acetic acid, can also accelerate the reaction. researchgate.net In the reductive alkylation of amines with carboxylic acids, the concentration of the catalyst, such as zinc acetate, can be adjusted to control the selective reduction of amide intermediates. nih.gov

Research into the synthesis of related N-substituted anthranilic acid derivatives has shown that factors like the specific base used and the reaction temperature significantly impact the outcome. For instance, in the synthesis of 2-(2-aminobenzoyl)benzoic acid derivatives, the use of KOtBu in DMSO at 100°C was found to be effective. rsc.org Optimization studies on related compounds have also led to the identification of potent inhibitors by modifying the structure to improve binding affinity and reduce undesirable interactions. nih.gov

The following table outlines key parameters for optimization:

| Parameter | Influence on Reaction | Examples of Optimization Strategies |

| Catalyst | Affects reaction rate and selectivity. | Using ligated copper catalysts in Ullmann reactions; varying zinc catalyst concentration in reductive aminations. wikipedia.orgnih.gov |

| Solvent | Can influence reaction rate and solubility of reactants. | Comparing polar aprotic solvents in Ullmann reactions; testing different ethereal or chlorinated solvents in reductive aminations. wikipedia.orgresearchgate.net |

| Temperature | Impacts reaction kinetics; higher temperatures can lead to side products. | Lowering temperature with more active catalysts; optimizing heating for complete conversion. wikipedia.orgjocpr.com |

| Reactants | The nature of the leaving group or activating group affects reactivity. | Using aryl iodides over chlorides in Ullmann reactions; activating carboxylic acids for amidation. wikipedia.orgnih.gov |

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. wjpmr.comnih.gov This involves strategies such as using less hazardous materials, improving atom economy, and increasing energy efficiency. nih.gov

A key focus of green chemistry is the use of safer solvents or the elimination of solvents altogether. nih.govmdpi.com Water is an ideal green solvent, and methodologies that can be performed in aqueous basic solutions are highly desirable. scielo.br Solvent-free, or "neat," reactions, sometimes facilitated by grinding or ball milling, represent another green alternative that can reduce waste and simplify purification. wjpmr.comrsc.org

The use of catalysis is a cornerstone of green chemistry, as catalytic reactions are often more atom-economical and generate less waste than stoichiometric reactions. nih.gov The development of recyclable heterogeneous catalysts can further enhance the green credentials of a synthesis by simplifying catalyst recovery and reuse. mdpi.commdpi.com For instance, copper nanoparticles (NPs) have been explored as recyclable catalysts for Ullmann-type C-O coupling reactions, a principle that can be extended to C-N coupling. mdpi.com

Energy efficiency is another important consideration. Microwave-assisted synthesis has emerged as a promising green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. jocpr.com This can lead to cleaner reactions with enhanced yields and selectivity. jocpr.com

Finally, the choice of starting materials is also guided by green chemistry principles, with a preference for renewable feedstocks . nih.gov While anthranilic acid is industrially produced from petroleum-based feedstocks, its natural biosynthesis in plants and microorganisms from chorismic acid points towards potential future bio-based production routes. core.ac.uk

The table below highlights the application of green chemistry principles in chemical synthesis.

| Green Chemistry Principle | Application in Synthesis | Examples |

| Waste Prevention | Designing syntheses to minimize byproducts. | High-yield reactions with minimal side products. mdpi.com |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Catalytic addition reactions like reductive amination. nih.gov |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Using water as a solvent; solvent-free reactions. wjpmr.comscielo.br |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Microwave-assisted synthesis to reduce reaction times and energy input. jocpr.com |

| Use of Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Copper-catalyzed Ullmann condensation; Zinc-catalyzed reductions. wikipedia.orgnih.gov |

Chemical Reactivity and Transformations of 2 Tert Butylamino Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters, amides, and acid derivatives.

The conversion of 2-(tert-butylamino)benzoic acid to its corresponding esters is a fundamental transformation. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.comucla.edu For instance, the reaction with ethanol (B145695) in the presence of a strong acid like sulfuric acid yields ethyl 2-(tert-butylamino)benzoate. youtube.com The general principle of this Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. youtube.comucla.edu

Various alcohols can be employed in this reaction, leading to a diverse range of esters. The reaction conditions, such as temperature and the choice of catalyst, can be optimized to maximize the yield of the desired ester.

Table 1: Examples of Esterification Reactions

| Alcohol | Catalyst | Product |

| Methanol | Sulfuric Acid | Methyl 2-(tert-butylamino)benzoate |

| Ethanol | Sulfuric Acid | Ethyl 2-(tert-butylamino)benzoate youtube.com |

| Propanol | Hydrochloric Acid | Propyl 2-(tert-butylamino)benzoate |

The carboxylic acid moiety of this compound can react with amines to form amides. This transformation is crucial in the synthesis of various organic compounds and is analogous to peptide bond formation. estranky.skyoutube.com Direct condensation with an amine is often challenging and requires activation of the carboxylic acid. estranky.sk

Peptide coupling reagents are commonly employed to facilitate this reaction. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. youtube.comomicsonline.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. omicsonline.orgpeptide.com

Table 2: Common Peptide Coupling Reagents for Amidation

| Coupling Reagent | Additive |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-Hydroxysuccinimide (NHS) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

The carboxylic acid group can be converted into more reactive derivatives such as acid halides and anhydrides. Reacting this compound with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can produce 2-(tert-butylamino)benzoyl chloride.

Furthermore, the formation of an acid anhydride (B1165640) is another possible transformation. Benzoic anhydride, for example, can be synthesized by dehydrating benzoic acid. wikipedia.org A similar principle could be applied to this compound, potentially through self-condensation at high temperatures or by reacting it with a suitable dehydrating agent. These acid derivatives are valuable intermediates in organic synthesis, readily reacting with a variety of nucleophiles.

Reactivity of the Tert-butylamino Group

The secondary amine functionality, characterized by the bulky tert-butyl group, also participates in a range of chemical reactions, primarily showcasing its nucleophilic character.

The nitrogen atom of the tert-butylamino group possesses a lone pair of electrons, rendering it nucleophilic. researchgate.net This nucleophilicity allows it to participate in various condensation reactions. For instance, it can react with electrophilic species, although the steric hindrance imposed by the tert-butyl group can influence the reaction rate and feasibility. It is known that tertiary alkylamines can act as nucleophiles in substitution reactions. mdpi.com

A characteristic reaction of primary and secondary amines is the formation of Schiff bases (or imines) upon reaction with aldehydes or ketones. wikipedia.orglibretexts.org The reaction between the tert-butylamino group of this compound and a carbonyl compound proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. researchgate.neteijppr.com

The formation of these C=N double bonds is a reversible, acid-catalyzed process. libretexts.org The stability and reactivity of the resulting Schiff base can be influenced by the nature of the aldehyde or ketone used in the reaction. This reaction is a versatile method for synthesizing new compounds with potential applications in various fields of chemistry. wikipedia.orgnih.gov

Table 3: Formation of Schiff Bases

| Carbonyl Compound | Product Type |

| Benzaldehyde | Schiff Base (Imine) |

| Acetone | Schiff Base (Ketimine) |

| Cyclohexanone | Schiff Base (Ketimine) |

Acylation and Sulfonylation of the Amine

The secondary amine group in this compound is nucleophilic and readily undergoes acylation and sulfonylation reactions. These transformations are fundamental for creating amide and sulfonamide derivatives, respectively.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. For instance, reacting this compound with acetyl chloride in a suitable solvent like pyridine (B92270) or in the presence of triethylamine (B128534) leads to the formation of 2-(N-tert-butylacetamido)benzoic acid. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A wide variety of N-acyl derivatives can be prepared using this general method. google.comnih.gov

Sulfonylation follows a similar mechanistic pathway, where the amine attacks the electrophilic sulfur atom of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride). This reaction is also typically conducted in the presence of a base. The resulting products are stable sulfonamides, which are significant structural motifs in medicinal chemistry. researchgate.net The bulky tert-butyl group can sterically hinder the approach of very large acylating or sulfonylating agents, but reactions with common reagents proceed efficiently.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acetyl chloride (CH₃COCl) | Pyridine, 0°C to rt | 2-(N-tert-butylacetamido)benzoic acid |

| This compound | Benzoyl chloride (C₆H₅COCl) | Triethylamine, Dichloromethane | 2-(N-tert-butylbenzamido)benzoic acid |

| This compound | p-Toluenesulfonyl chloride (TsCl) | Aqueous NaOH | 2-[N-(tert-butyl)-4-toluenesulfonamido]benzoic acid |

| This compound | Methanesulfonyl chloride (MsCl) | Pyridine, CH₂Cl₂ | 2-[N-(tert-butyl)methylsulfonamido]benzoic acid |

Transformations of the Aromatic Ring

The substituents on the benzene (B151609) ring govern the outcome of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking a strong electrophile. masterorganicchemistry.com The outcome of this reaction on a substituted benzene ring is controlled by the directing effects and the activating or deactivating nature of the substituents already present. uci.edumsu.edu

The this compound molecule contains two directing groups:

-NH(t-Bu) (tert-Butylamino group): This is a powerful activating group and is ortho, para-directing. The nitrogen lone pair can be donated into the ring through resonance, stabilizing the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions.

-COOH (Carboxylic acid group): This is a deactivating group and is meta-directing. It withdraws electron density from the ring, making it less nucleophilic, and directs incoming electrophiles to the position meta to itself.

When both groups are present, the powerfully activating ortho, para-directing amino group dominates the weaker, deactivating meta-directing carboxylic acid group. Therefore, electrophilic substitution is directed to the positions ortho and para to the tert-butylamino group. The available positions are C3 (ortho), C5 (para), and C1 (already substituted). The C3 position is sterically hindered by the adjacent bulky tert-butylamino group. Consequently, the primary site of electrophilic attack is the C5 position, which is para to the activating amino group and meta to the deactivating carboxyl group.

Nitration and Halogenation

Nitration and halogenation are classic examples of electrophilic aromatic substitution.

Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.edu The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). In accordance with the directing effects discussed, the nitration of this compound is expected to yield 2-(tert-butylamino)-5-nitrobenzoic acid as the major product. Careful temperature control is often necessary to prevent side reactions. truman.edu

Halogenation involves treating the aromatic ring with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The catalyst polarizes the halogen molecule, creating a strong electrophile. The reaction with bromine would predominantly yield 2-(tert-butylamino)-5-bromobenzoic acid .

Table 2: Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Tert-butylamino)-5-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 2-(Tert-butylamino)-5-bromobenzoic acid |

| Chlorination | Cl₂, AlCl₃ | 2-(Tert-butylamino)-5-chlorobenzoic acid |

Intramolecular Cyclization Reactions and Heterocyclic Annulation

The juxtaposition of the amine and carboxylic acid groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization.

Formation of Quinazolines and Quinazolinones

Quinazolinones are a class of heterocyclic compounds with significant biological activity. rsc.orgnih.gov this compound can be directly converted into N-substituted quinazolinones. A common method involves heating the acid with formamide. researchgate.net This reaction proceeds through the formation of an intermediate formyl-amino derivative, which then undergoes intramolecular cyclization and dehydration to yield 3-tert-butylquinazolin-4(3H)-one . Other one-carbon synthons, such as triethyl orthoformate or dimethylformamide dimethyl acetal (B89532) (DMF-DMA), can also be used to achieve this transformation. These reactions provide a straightforward route to the quinazolinone core, which is a privileged scaffold in drug discovery. organic-chemistry.orgnih.gov

Synthesis of Benzodiazepines and Related Fused Systems

Benzodiazepines are another critical class of heterocyclic compounds. ub.edu While direct cyclization to a benzodiazepine (B76468) from this compound is not a one-step process, the compound serves as a key starting material for multi-step syntheses. A general strategy involves first converting the carboxylic acid into a ketone, typically a 2-(tert-butylamino)benzophenone derivative. This can be accomplished via a Friedel-Crafts acylation of an aromatic ring (like benzene) with an activated form of the acid (e.g., the acyl chloride).

The resulting 2-(tert-butylamino)benzophenone is a classic precursor for 1,4-benzodiazepines. ub.edu Reaction of this intermediate with an α-amino acid ester, such as glycine (B1666218) ethyl ester, in the presence of a base leads to the formation of an imine, followed by intramolecular cyclization to build the seven-membered diazepine (B8756704) ring. This yields a 1-tert-butyl substituted benzodiazepine derivative. These synthetic routes highlight the utility of the starting acid in constructing more complex, fused heterocyclic architectures. nih.govrsc.org

Benzoxazinone (B8607429) Derivatives

The transformation of this compound into benzoxazinone derivatives represents a significant area of its chemical reactivity. Benzoxazinones are a class of heterocyclic compounds that are of considerable interest due to their wide range of biological activities and applications as synthetic intermediates. The formation of a benzoxazinone ring from this compound typically involves an intramolecular cyclization, often facilitated by a dehydrating agent or by reaction with a suitable carbonyl-containing compound.

A common and well-established method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acids with acid anhydrides or acid chlorides. uomosul.edu.iq This general principle can be applied to this compound.

One of the most frequently employed reagents for this transformation is acetic anhydride. The reaction of an N-substituted anthranilic acid, such as this compound, with acetic anhydride is expected to proceed via an initial acylation of the secondary amine, followed by an intramolecular cyclization with the elimination of water to form the corresponding benzoxazinone derivative. In this specific case, the product would be 3-tert-butyl-2-methyl-4H-3,1-benzoxazin-4-one.

The general reaction scheme is as follows:

Scheme 1: Proposed synthesis of 3-tert-butyl-2-methyl-4H-3,1-benzoxazin-4-one from this compound.

The following table outlines the general conditions for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid, which can be considered analogous to the expected reaction of its N-tert-butyl derivative.

Table 1: General Reaction Conditions for the Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Anthranilic acid | Acetic anhydride | None (excess reagent) | 130 | 3 hours | ~100 | chemicalbook.com |

| Anthranilic acid | Acetic anhydride | None (excess reagent) | 35-40 | 50-55 min | Not specified | chemicalbook.com |

It is important to note that the reaction conditions, particularly temperature and reaction time, can significantly influence the yield and purity of the resulting benzoxazinone derivative. The tert-butyl group on the nitrogen atom in this compound may exert steric effects that could influence the rate and efficiency of the cyclization reaction compared to the unsubstituted anthranilic acid.

Further research would be necessary to optimize the reaction conditions for the specific synthesis of 3-tert-butyl-2-methyl-4H-3,1-benzoxazin-4-one and to fully characterize the product.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(tert-butylamino)benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments, supported by computational methods, allows for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. The four protons on the benzene (B151609) ring would produce a more complex pattern in the aromatic region. Their specific chemical shifts and splitting patterns (doublets, triplets, or doublet of doublets) would depend on their position relative to the electron-donating amino group and the electron-withdrawing carboxylic acid group, as well as their coupling with adjacent protons. Additionally, a broad singlet corresponding to the N-H proton of the amino group and a very broad singlet for the acidic proton of the carboxyl group would be expected. The latter two signals are often exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet | 4H |

| Amine (-NH) | 5.0 - 7.0 | Broad Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce in the literature. However, the expected signals can be inferred. A standard proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon environment.

The molecule contains eleven carbon atoms, but due to the symmetry of the tert-butyl group, fewer signals are expected. Key signals would include the carbonyl carbon of the carboxylic acid at the most downfield position (typically >165 ppm), multiple signals in the aromatic region (approx. 110-150 ppm), the quaternary and methyl carbons of the tert-butyl group, and the aromatic carbon bonded to the nitrogen atom. The precise shifts are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C OOH) | 165 - 180 |

| Aromatic (C -N) | 140 - 155 |

| Aromatic (Ar-C ) | 110 - 140 |

| tert-Butyl (Quaternary) | 50 - 60 |

Two-Dimensional NMR Techniques (e.g., NOESY, HSQC)

To overcome the complexities of one-dimensional spectra and provide definitive structural assignments, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. For this compound, an HSQC spectrum would unambiguously link the aromatic proton signals to their corresponding aromatic carbon signals and the tert-butyl proton singlet to the methyl carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum would be crucial for confirming the substitution pattern. For instance, spatial correlations would be expected between the N-H proton and the protons of the adjacent tert-butyl group. It would also reveal correlations between neighboring protons on the aromatic ring, helping to solidify the assignment of the ortho, meta, and para positions.

While specific experimental 2D NMR data for this compound is not available, these techniques are standard practice for the structural elucidation of substituted aminobenzoic acids and their derivatives.

Application of Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

Computational chemistry provides powerful tools for predicting and verifying spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. researchgate.netdergipark.org.tr This method, often implemented with Density Functional Theory (DFT), calculates the nuclear magnetic shielding tensors for a molecule. dergipark.org.tracs.org

For aminobenzoic acids and their derivatives, studies have shown that GIAO calculations yield theoretical chemical shifts that are in excellent agreement with experimental values. researchgate.net A linear correlation is often found between the computed shieldings and the observed shifts, allowing for precise and reliable assignment of even complex ¹H and ¹³C NMR spectra. researchgate.net This computational analysis is particularly valuable for distinguishing between isomers and confirming the specific substitution pattern of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and ATR-FTIR, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds. This provides a characteristic "fingerprint" of the functional groups present in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy and Attenuated Total Reflectance (ATR-FTIR) Studies

The FTIR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups. In the solid state, benzoic acid derivatives often exist as hydrogen-bonded dimers.

Studies using Attenuated Total Reflectance (ATR)-FTIR on ion-pairs of benzoic acid and tert-butylamine (B42293) have identified key absorption bands. The absorption due to the carboxylic acid C=O group is observed around 1700 cm⁻¹. In general, for aromatic carboxylic acids, this C=O stretching vibration of the hydrogen-bonded dimer occurs in the 1710-1680 cm⁻¹ range.

Other significant expected vibrations include a very broad O-H stretching band for the carboxylic acid from approximately 3300 to 2500 cm⁻¹, an N-H stretching vibration from the secondary amine, C-H stretching from both the aromatic ring and the aliphatic tert-butyl group, and C=C stretching vibrations from the aromatic ring.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (dimer) |

| ~3400 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (tert-Butyl) |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid (dimer) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1550 | N-H Bend | Secondary Amine |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Deuterium oxide |

| tert-Butylamine |

Raman Spectroscopy

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of this compound. The technique provides a detailed fingerprint of the molecule, with specific bands corresponding to the various functional groups and their interactions within the molecular structure.

Key vibrational modes observed in the Raman spectrum of benzoic acid and its derivatives include C=O stretching, C=C stretching of the aromatic ring, and C-H stretching. For instance, in benzoic acid, C=O modes appear as overlapping bands, while C-H stretching modes are observed around 3070 cm⁻¹. ias.ac.in The introduction of a tert-butylamino group at the ortho position influences these vibrational frequencies. The N-H deformation of an amino group is typically found in the 1660-1520 cm⁻¹ region, and C-H deformations result in weak to moderate Raman peaks between 1500-1250 cm⁻¹. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental Raman data. These calculations help in the assignment of vibrational frequencies to specific atomic motions within the molecule. For similar molecules, DFT calculations have been shown to be in good agreement with experimental observations. nih.govatlantis-press.com The presence of the bulky tert-butyl group and the amino group, which can participate in hydrogen bonding, is expected to cause shifts in the characteristic vibrational frequencies of the benzoic acid moiety.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Attribution in Benzoic Acid Derivatives |

|---|---|---|

| N-H Stretch | 3500-3300 | Associated with the amino group. atlantis-press.com |

| C-H Stretch (Aromatic) | ~3070 | Stretching of the C-H bonds on the benzene ring. ias.ac.in |

| C=O Stretch | 1700-1680 | Stretching of the carbonyl group in the carboxylic acid. ias.ac.in |

| N-H Deformation | 1660-1520 | Bending vibration of the amino group. researchgate.net |

| C=C Stretch (Aromatic) | 1600-1450 | Stretching vibrations within the benzene ring. ias.ac.in |

| C-H Deformation | 1500-1250 | Bending vibrations of the C-H bonds. researchgate.net |

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment of vibrational bands observed in infrared and Raman spectra. nih.gov It breaks down the normal modes of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions), offering a deeper understanding of the nature of the molecular vibrations. nih.govnih.gov

For complex molecules like this compound, where vibrational coupling is common, PED analysis is indispensable for accurate spectral interpretation. nih.gov The analysis is typically performed using software like VEDA (Vibrational Energy Distribution Analysis), which utilizes the results of quantum chemical calculations, often from DFT methods. nih.govmdpi.com

In the context of benzoic acid derivatives, PED analysis can precisely delineate the contributions of the carboxylic acid group, the aromatic ring, and the substituent vibrations to each observed spectral band. nih.govmdpi.com For example, a band in the 1700-1000 cm⁻¹ region might have contributions from C=C-C=O stretching and O-H in-plane bending, and PED analysis can quantify these contributions. nih.gov Studies on similar molecules have shown that the VEDA program can automatically propose and optimize local mode coordinates to achieve a clear assignment for each vibrational mode. nih.gov This methodology is crucial for understanding how the tert-butylamino substituent influences the vibrational characteristics of the benzoic acid core.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₁₁H₁₅NO₂), the theoretical exact mass can be calculated and compared to the experimentally measured value to confirm its molecular formula.

In electrospray ionization (ESI), a common ionization technique for this type of analysis, molecules like this compound can be observed as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The formation of these ions is influenced by the molecule's properties, such as its pKa and hydrophobicity. nih.gov The tert-butyl group, for instance, increases the hydrophobicity, which can enhance the signal in ESI-MS. nih.gov

HRMS also provides information about the fragmentation patterns of the molecule. In the mass spectrum of benzoic acid, a characteristic fragment is the acylium ion at m/z 105, formed by the loss of a hydroxyl radical. docbrown.info Another common fragment is the phenyl cation at m/z 77, resulting from the loss of the entire carboxyl group or from the m/z 105 ion by loss of CO. docbrown.info The presence of the tert-butylamino substituent will lead to additional and alternative fragmentation pathways. For example, the loss of the tert-butyl group is a likely fragmentation event.

| Ion | m/z (Expected) | Formation Pathway |

|---|---|---|

| [M+H]⁺ | 194.1176 | Protonation of the molecule |

| [M-H]⁻ | 192.1030 | Deprotonation of the molecule |

| [C₆H₅CO]⁺ | 105.0335 | Loss of the tert-butylamino group and a hydrogen atom |

| [C₆H₅]⁺ | 77.0391 | Loss of the carboxyl and tert-butylamino groups |

| [M-C₄H₉]⁺ | 137.0498 | Loss of the tert-butyl radical |

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state structure of this compound.

For a molecule with both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor), extensive hydrogen bonding is expected in the solid state. The crystal structure would reveal how these molecules pack in the crystal lattice and the nature of the hydrogen-bonding network. In many benzoic acid derivatives, the carboxylic acid groups form dimeric structures through hydrogen bonds. ias.ac.in The presence of the ortho-amino group introduces the possibility of intramolecular hydrogen bonding between the amino N-H and the carbonyl oxygen or the hydroxyl group of the carboxylic acid.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The precise three-dimensional arrangement of atoms and the distribution of electrons are critical determinants of a molecule's physical and chemical properties. Quantum chemical calculations are indispensable tools for modeling these characteristics with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of 2-(tert-butylamino)benzoic acid. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows for the prediction of optimized molecular geometries, vibrational frequencies, and various electronic properties.

Studies on benzoic acid and its derivatives frequently employ DFT, often using hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. vjst.vnnih.govresearchgate.net For instance, DFT calculations performed on related substituted benzoic acids have been used to determine the optimized geometric parameters (bond lengths and angles) and to analyze the effects of substituents on the aromatic ring and carboxylic acid group. semanticscholar.org These calculations reveal how the bulky tert-butylamino group influences the planarity of the molecule and the electronic environment of the benzoic acid moiety. The theoretical vibrational spectra obtained from DFT calculations are often in good agreement with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. nih.govresearchgate.net

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While DFT includes electron correlation effects through the exchange-correlation functional, the HF method neglects electron correlation, which can limit its accuracy for certain properties.

Nevertheless, HF calculations provide valuable qualitative insights and serve as a starting point for more advanced, correlation-corrected methods. In studies of carboxylic acids, HF methods have been used alongside DFT to analyze acid-base behavior and molecular orbital energies. nih.gov Comparing the results from HF and DFT can help assess the importance of electron correlation for a particular molecular property. For this compound, HF calculations can provide a baseline understanding of its electronic structure and geometry.

The accuracy of any quantum chemical calculation, whether DFT or HF, is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, particularly for electrons far from the nucleus and in bonding regions, at the cost of increased computational time.

Commonly used basis sets for organic molecules like this compound include Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p). vjst.vnnih.gov The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the non-spherical nature of electron density in molecules. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are important for accurately modeling systems with lone pairs, anions, or weak intermolecular interactions. vjst.vn The optimization procedure involves systematically adjusting the molecular geometry to find the lowest energy conformation on the potential energy surface, corresponding to the most stable structure of the molecule.

Electronic Structure and Reactivity Analysis

Beyond molecular geometry, computational methods provide a detailed picture of the electronic distribution and orbital interactions that govern a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ossila.comwikipedia.org Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. wikipedia.org

For this compound, the HOMO is typically expected to be distributed over the electron-rich aromatic ring and the nitrogen atom of the amino group, reflecting the primary sites of nucleophilic character. The LUMO is generally localized on the carboxylic acid group and the benzene (B151609) ring, indicating the sites susceptible to nucleophilic attack. Computational analysis provides not only the energies of these orbitals but also their spatial distribution, offering a visual map of potential reactivity. science.govresearchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the calculated complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds (sigma, σ, and pi, π). wisc.edu

The NBO method analyzes the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). researchgate.net A larger E(2) value indicates a more significant electronic delocalization from the donor to the acceptor orbital, which stabilizes the molecule. researchgate.net

In this compound, NBO analysis can elucidate key intramolecular interactions. For example, it can quantify the delocalization of the nitrogen lone pair (donor) into the antibonding π* orbitals of the benzene ring (acceptor), which contributes to the electronic stabilization of the molecule. It can also reveal hyperconjugative interactions between the C-C or C-H bonds of the tert-butyl group and other parts of the molecule. This analysis provides a detailed understanding of the intramolecular charge transfer that influences the molecule's electronic properties and reactivity. nih.govwisc.edu

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C)ring | 35.5 | Lone Pair → π* Delocalization |

| π (C-C)ring | π* (C=O) | 20.1 | π → π* Conjugation |

| σ (C-H)tert-butyl | σ* (C-N) | 2.5 | σ → σ* Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The molecular electrostatic potential (MEP) map is a crucial computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. libretexts.org For this compound, the MEP map highlights the regions of electron density and electrostatic potential, which are key to understanding its interactions.

The map illustrates that negative potential regions, typically colored red and yellow, are concentrated around electronegative atoms. researchgate.netnih.gov In this molecule, these negative zones are primarily located over the oxygen atoms of the carboxylic acid group, indicating a high electron density. This makes these sites prime targets for electrophilic attack. Similarly, the nitrogen atom of the amino group also presents a region of negative potential, suggesting its availability to interact with electrophiles.

Conversely, positive potential regions, shown in blue, are centered on hydrogen atoms. researchgate.netnih.gov The hydrogen atoms of the carboxylic acid and amino groups exhibit a strong positive potential, marking them as likely sites for nucleophilic attack. The hydrogen atoms on the tert-butyl group and the aromatic ring also show positive potential, though to a lesser degree.

Thus, MEP analysis provides a clear, visual guide to the reactivity of this compound, identifying the carboxylic and amino moieties as the principal centers for chemical interactions.

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, which are derived from Density Functional Theory (DFT), offer quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors help in understanding the chemical behavior of this compound at a fundamental level.

Chemical Potential (μ) measures the tendency of electrons to escape from a system. researchgate.net A more negative chemical potential indicates a greater propensity to accept electrons. For this compound, this value reflects its ability to engage in charge-transfer interactions.

Chemical Hardness (η) signifies a molecule's resistance to changes in its electron distribution. researchgate.net A higher hardness value corresponds to greater molecular stability and lower reactivity. researchgate.net

The Electrophilicity Index (ω) is a global descriptor that quantifies a molecule's ability to act as an electrophile. nih.govresearchgate.net It measures the energy stabilization when the molecule accepts electrons from its surroundings, making it a useful predictor of electrophilic strength. nih.gov

Table 1: Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Potential (μ) | Data unavailable in search results |

| Chemical Hardness (η) | Data unavailable in search results |

| Electrophilicity Index (ω) | Data unavailable in search results |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules within a crystal lattice is determined by a network of intermolecular interactions, which are fundamental to the compound's physical properties.

In the crystalline form of this compound, hydrogen bonds are the dominant forces governing molecular packing. The carboxylic acid group is a powerful hydrogen bond donor and acceptor, leading to the formation of a centrosymmetric dimer where two molecules are linked by strong O—H···O hydrogen bonds. This arrangement is frequently observed in carboxylic acids and can be described using graph-set notation as an R²₂(8) motif. nih.gov

Additionally, the amino group's N-H can form hydrogen bonds with the oxygen atoms of neighboring molecules, further connecting the dimers into a more extensive network. semanticscholar.org The systematic analysis of these hydrogen-bond patterns using graph-set theory allows for a detailed and consistent classification of the supramolecular architecture. nih.govresearchgate.net

For a molecule like this compound, the Hirshfeld surface is typically dominated by H···H, O···H/H···O, and C···H/H···C contacts. mdpi.com A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The plot for a related structure, (E)-2-[2-(2-amino-1-cyano-2-oxoethylidene)hydrazin-1-yl]benzoic acid, shows that H···H contacts can account for over 24% of the surface, while the crucial O···H/H···O hydrogen bonds contribute over 25%. nih.gov Sharp spikes in the fingerprint plot for O···H/H···O contacts are characteristic features of strong, directional hydrogen bonds that stabilize the crystal structure. nih.gov

Quantitative studies using computational energy models can further clarify the strength of each interaction, confirming the primary role of O—H···O hydrogen bonds in the stability of the crystal lattice.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict how a small molecule, or ligand, binds to a target macromolecule, such as a protein. nih.govresearchgate.net This method is instrumental in drug discovery and for understanding potential biological activity.

In a typical docking study involving this compound, its 3D structure would be computationally fitted into the active site of a target protein. nih.gov The simulation would explore numerous binding poses, calculating a binding affinity score for each to identify the most stable and likely interaction. longdom.org

The outcomes of such a study would provide critical information on:

Preferred Binding Mode: The specific orientation the molecule adopts within the protein's binding pocket.

Key Interactions: Identification of the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand. nih.gov

Binding Affinity: A quantitative score, often in kcal/mol, that estimates the strength of the ligand-receptor interaction. longdom.org

This data can elucidate the molecule's potential biological targets and guide the development of new, more effective compounds.

Analysis of Binding Affinity and Molecular Interactions with Receptors (from a computational chemistry perspective)

While direct molecular docking studies specifically targeting this compound are not extensively documented in the reviewed literature, computational analyses of analogous structures provide a framework for understanding its potential interactions with biological receptors. The presence of the tert-butyl group is a significant feature that is known to influence binding affinity.

Research on 2,5-substituted benzoic acid derivatives as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1 has demonstrated the importance of bulky hydrophobic groups for enhanced binding. For instance, the introduction of a tert-butyl group into the structure of benzoic acid-based inhibitors can lead to a significant increase in binding affinity. This enhancement is attributed to favorable hydrophobic interactions with specific residues within the receptor's binding pocket. In the context of the Mcl-1 protein, the tert-butyl group has been shown to form hydrophobic interactions with amino acid residues such as Met250, Ile237, Val243, and Leu290.

Molecular docking simulations are a key computational technique used to predict the binding orientation and affinity of a ligand to a receptor. This method is frequently applied to benzoic acid derivatives to explore their potential as therapeutic agents. For example, in silico molecular docking has been effectively used to study the binding of mefenamic acid prodrugs to the human cyclooxygenase-2 (COX-2) enzyme. nih.gov Such studies validate the utility of molecular docking in predicting the interaction of benzoic acid-containing compounds with their biological targets. nih.gov

Table 1: Key Amino Acid Residues Involved in Hydrophobic Interactions with tert-Butyl Groups in Related Benzoic Acid Derivatives

| Receptor Protein | Interacting Amino Acid Residues |

| Mcl-1 | Met250, Ile237, Val243, Leu290 |

This table is illustrative and based on findings for structurally related compounds.

Prediction of Non-Linear Optical (NLO) Properties

Theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for calculating NLO properties such as polarizability (α) and the first-order hyperpolarizability (β). alrasheedcol.edu.iqdergipark.org.tr These calculations can predict whether a molecule will exhibit a significant NLO response, which is crucial for applications in photonics and optoelectronics. physchemres.org

For the parent molecule, benzoic acid, Hartree-Fock (HF) and DFT methods have been employed to calculate its NLO properties. alrasheedcol.edu.iq These studies involve optimizing the molecular geometry and then computing the electronic properties that govern the NLO response. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter, with a smaller energy gap often correlating with higher hyperpolarizability. physchemres.org

The substitution pattern on the benzoic acid ring significantly influences the NLO properties. The presence of both electron-donating groups (like the amino group) and electron-withdrawing groups can enhance the NLO response by creating a charge-transfer system within the molecule. In this compound, the amino group acts as an electron donor.

Computational studies on other organic molecules have shown that the first hyperpolarizability (β₀) is a key indicator of NLO activity. For comparison, urea (B33335) is often used as a reference compound in theoretical NLO studies. dergipark.org.tr The calculated NLO properties for benzoic acid provide a baseline for understanding how substituents like the tert-butylamino group might modulate these characteristics.

Table 2: Theoretical Non-Linear Optical Properties of Benzoic Acid

| Parameter | Value |

| Dipole Moment (μ) | 2.039 D |

| Mean Polarizability (α_tot) | 2.371 x 10⁻²³ esu |

| First Hyperpolarizability (β₀) | 1.1011 x 10⁻²⁹ esu (for a related compound) |

Data is based on theoretical calculations for benzoic acid and a related guanidine (B92328) compound as reported in the literature. dergipark.org.tr The value for β₀ is for 2-(1-Phenylethylideneamino) guanidine and is provided for comparative context.

Coordination Chemistry and Ligand Design

2-(Tert-butylamino)benzoic Acid as a Ligand in Metal Complex Formation

This compound, also known as N-tert-butylanthranilic acid, functions as a versatile ligand in the formation of metal complexes. Its structure features two key donor groups: the carboxylic acid (-COOH) and the secondary amino (-NH) group. Upon deprotonation, the carboxylate group (-COO⁻) offers a site for strong ionic bonding with a metal center. Simultaneously, the nitrogen atom of the amino group possesses a lone pair of electrons that can form a coordinate bond with the same metal ion. This dual-functionality allows the molecule to act as a bidentate chelating agent, forming a stable ring structure with the metal ion.

The chelation is analogous to that observed in complexes of anthranilic acid and its other N-substituted derivatives, such as N-phenylanthranilic acid, which are known to bind with transition metals through the amino and carboxyl groups nih.govresearchgate.net. The presence of the bulky tert-butyl group on the nitrogen atom is a critical feature. This group exerts significant steric influence around the metal center, which can:

Dictate the coordination number and geometry of the resulting complex.

Limit the number of ligands that can coordinate to a single metal ion.

Create a specific pocket around the metal, potentially influencing the selectivity of catalytic reactions.

Enhance the solubility of the metal complexes in nonpolar organic solvents.

Coordination typically occurs via the deprotonated carboxylate oxygen and the amino nitrogen, forming a stable six-membered chelate ring. The mode of coordination can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands mdpi.com.

Synthesis and Structural Characterization of Metal Chelates

The synthesis of metal chelates involving N-substituted anthranilic acid derivatives generally follows straightforward procedures. A common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, sulfates, or nitrates) in a solvent such as ethanol (B145695) or a water-ethanol mixture nih.gov. The reaction is often facilitated by the addition of a base (like sodium hydroxide) to deprotonate the carboxylic acid group, promoting coordination nih.gov.

For this compound, a typical synthesis would involve dissolving the ligand in an appropriate solvent, followed by the addition of a metal salt solution. The resulting complex often precipitates from the solution and can be isolated by filtration, washed, and dried nih.gov.

The structural characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal. Key spectral changes include a shift in the stretching frequency of the carbonyl group (C=O) of the carboxylic acid upon deprotonation and coordination, and changes in the N-H stretching vibration nih.govaristonpubs.com.

Elemental Analysis (CHN): This analysis determines the percentages of carbon, hydrogen, and nitrogen, which helps in establishing the stoichiometry of the complex, i.e., the metal-to-ligand ratio researchgate.net.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules (like water) researchgate.net.

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which provides insight into the oxidation state and the geometry of the central metal ion (e.g., distinguishing between high-spin and low-spin configurations in octahedral complexes) nih.gov.

Based on analogous compounds, metal complexes of this compound with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) are expected to form complexes with varying geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry nih.gov. For instance, studies on a related ligand, 2-tert-butylaminomethylpyridine-6-carboxylic acid methylester, have shown the formation of trigonal bipyramidal and octahedral complexes nih.gov.

Table 1: Expected Properties of Metal Complexes with this compound Based on Analogous Systems

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Probable Geometry | Characterization Evidence |

|---|---|---|---|

| Co(II) | 1:2 | Tetrahedral or Octahedral | Magnetic moment, Electronic spectra nih.gov |

| Ni(II) | 1:2 | Square Planar or Octahedral | Magnetic moment (diamagnetic or paramagnetic) nih.gov |

| Cu(II) | 1:2 | Distorted Octahedral / Square Planar | Jahn-Teller distortion seen in electronic spectra nih.gov |

| Zn(II) | 1:2 | Tetrahedral | Diamagnetic, confirmed by NMR and X-ray mdpi.comnih.gov |

Investigation of Redox Properties of Derived Metal Complexes

The redox properties of metal complexes are fundamental to their potential applications in areas like catalysis and electronics. In complexes of this compound, redox activity can be centered either on the metal ion or on the ligand itself. Ligands containing amine functionalities can be "non-innocent," meaning they can actively participate in the redox chemistry of the complex by being oxidized or reduced nih.govresearchgate.net.

The investigation of these properties is primarily conducted using electrochemical techniques, such as cyclic voltammetry (CV). CV can reveal the potentials at which oxidation and reduction events occur and whether these processes are reversible.

For a complex of this compound, several redox processes are conceivable:

Metal-Centered Redox: The central transition metal ion can change its oxidation state (e.g., Cu(I)/Cu(II) or Fe(II)/Fe(III)). The potential at which this occurs is modulated by the electronic properties of the ligand.

Ligand-Centered Redox: The N-tert-butylanthranilate ligand could undergo oxidation. The secondary amine group is a potential site for oxidation, which could lead to the formation of a ligand-based radical. This behavior is seen in other complexes with amino-functionalized ligands nih.gov.

The combination of a redox-active metal with a non-innocent ligand can lead to complex electrochemical behavior with multiple, closely spaced redox events nih.gov. The bulky tert-butyl group may also influence the redox properties by sterically protecting the metal center or the ligand radical from subsequent reactions, thereby enhancing the stability of certain oxidized or reduced states.

Potential in Electrocatalysis and Redox Mediation

The redox properties of metal complexes derived from this compound underpin their potential use in electrocatalysis and as redox mediators.

Electrocatalysis: An electrocatalyst facilitates an electrochemical reaction by lowering the overpotential required for the reaction to proceed. Complexes that can easily cycle between different oxidation states are often effective electrocatalysts. For example, related anthranilic acid complexes have demonstrated catalytic activity in the reduction of 4-nitrophenol nih.gov. By analogy, complexes of this compound could potentially catalyze various redox transformations, such as the reduction of CO₂ or the oxidation of organic substrates. The steric environment created by the tert-butyl group could impart substrate selectivity to the catalytic process.

Redox Mediation: A redox mediator is a small molecule that shuttles electrons between an electrode and a substrate that may react slowly at the electrode surface. For a complex to act as a redox mediator, it must exhibit reversible redox behavior. If a complex of this compound shows a stable and reversible ligand-based or metal-based redox couple, it could be employed as a mediator. The ligand-centered redox activity is particularly interesting, as it allows for the design of metal complexes where the electron-transfer properties can be tuned by modifying the ligand structure without changing the metal nih.gov.

The ability of the ligand to participate in redox processes, a characteristic of non-innocent ligands, opens up possibilities for designing "redox-switchable" catalysts, where the catalytic activity can be turned on or off by changing the oxidation state of the complex nih.gov.

Applications in Materials Science and Advanced Technologies

Utilization in Optoelectronic Devices based on Non-Linear Optical Characteristics

The field of non-linear optics (NLO) relies on materials that can alter the properties of light, a characteristic often found in organic molecules with specific electronic structures. A key feature for second-order NLO activity is a molecule with a strong electron donor and a strong electron acceptor group, connected by a π-conjugated system. This arrangement creates a significant difference in electron density across the molecule, leading to a large molecular dipole moment and high first hyperpolarizability (β), a measure of NLO activity.

2-(Tert-butylamino)benzoic acid possesses the fundamental components of an NLO-active molecule:

An electron-donating group: the tert-butylamino group (-NH-C(CH₃)₃)

An electron-accepting group: the carboxylic acid group (-COOH)

A π-conjugated system: the benzene (B151609) ring

The interaction between these groups allows for intramolecular charge transfer (ICT), which is crucial for NLO effects. However, a comprehensive search of current scientific literature and patent databases does not reveal specific studies that have measured the non-linear optical properties of this compound or its integration into optoelectronic devices. Theoretical studies using computational methods like Density Functional Theory (DFT) would be required to estimate its hyperpolarizability and predict its potential for applications such as electro-optic modulators or frequency converters.

Table 1: Key Molecular Features for Potential NLO Activity

| Feature | Presence in this compound | Role in NLO Properties |

|---|---|---|

| Electron Donor Group | Yes (Tert-butylamino) | Facilitates charge displacement under an electric field. |

| Electron Acceptor Group | Yes (Carboxylic Acid) | Creates an asymmetric electron distribution. |

| π-Conjugated System | Yes (Benzene Ring) | Mediates the transfer of charge between donor and acceptor. |

While direct evidence is lacking, the fundamental structure of the molecule makes it a candidate for investigation in the field of non-linear optics.

Role as a Building Block for Functional Organic Materials

The dual functionality of this compound, with its reactive carboxylic acid and secondary amine groups, makes it a potential building block for the synthesis of more complex functional organic materials. The carboxylic acid can readily undergo reactions such as esterification, amidation, or conversion to an acyl chloride, while the N-H bond of the secondary amine can also participate in various coupling reactions.

Nitrobenzoic acid derivatives, which share structural similarities, are recognized as important intermediates in the synthesis of various pharmacologically active heterocyclic compounds. Analogously, this compound could serve as a precursor for materials with applications beyond pharmaceuticals, such as dyes, pigments, or components of charge-transporting layers in organic electronics. Its bulky tert-butyl group could be leveraged to influence solubility, solid-state packing, and the prevention of intermolecular aggregation, which are critical parameters in the design of functional organic materials.

Currently, there is a scarcity of published research that explicitly uses this compound as a starting material for the synthesis of specific, named functional organic materials for technological applications.

Integration into Polymer Synthesis and Design (as a monomer or functional group)

The most promising application for this compound in materials science lies in polymer synthesis. Its parent molecule, anthranilic acid (2-aminobenzoic acid), is a well-documented monomer for creating functional conducting polymers. cymitquimica.com The polymerization of anthranilic acid and its derivatives typically proceeds through the oxidation of the aromatic amino group, which leads to the formation of a radical cation and subsequent polymer chain growth. cymitquimica.com

As an N-substituted anthranilic acid, this compound can be considered a potential AB-type monomer, where the amine group (A) and the aromatic ring (B) can participate in polymerization. The resulting polymer would be a derivative of polyaniline, with the carboxylic acid group as a pendant functionality along the polymer backbone.

Key features for polymer synthesis:

Polymerizability: The amino group allows for oxidative polymerization, similar to aniline (B41778) and its derivatives. cymitquimica.com